(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a three-membered oxirane ring and a four-membered cyclobutane ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid typically involves the following steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA).
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes or through the photochemical cyclization of 1,3-dienes.
Spirocyclic Linkage Formation: The final step involves the formation of the spiro linkage, which can be accomplished through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Azides, thioethers
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving spirocyclic intermediates. It also serves as a model compound for understanding the behavior of spirocyclic structures in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its spirocyclic structure can impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry
In the industrial sector, (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.2]pentane-1-carboxylic acid
- Spiro[3.3]heptane-1-carboxylic acid
- Spiro[4.4]nonane-1-carboxylic acid
Uniqueness
Compared to these similar compounds, (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid stands out due to its combination of an oxirane ring and a cyclobutane ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7(11)9-4-6(9)5-12-8(9)2-1-3-8/h6H,1-5H2,(H,10,11)/t6-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTJZQLJWFLJDU-RCOVLWMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@]3(C[C@H]3CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.